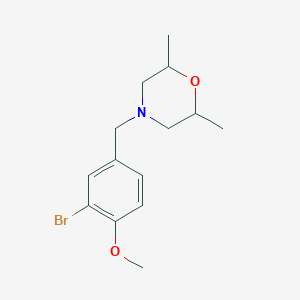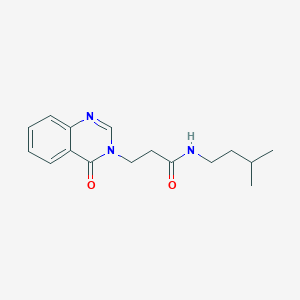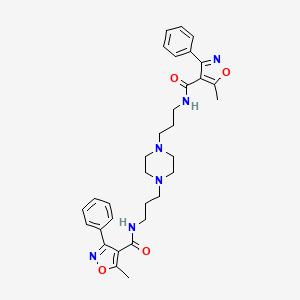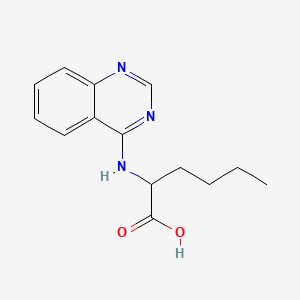![molecular formula C21H20F4N2O3 B5182778 1-(3-fluorobenzyl)-6-oxo-N-[3-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B5182778.png)
1-(3-fluorobenzyl)-6-oxo-N-[3-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-fluorobenzyl)-6-oxo-N-[3-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is commonly referred to as compound X in the scientific community. Compound X is a synthetic compound that was first synthesized in 2005 by a group of researchers at a pharmaceutical company. Since then, compound X has been the subject of numerous scientific studies, which have explored its potential applications in various fields.
作用机制
Compound X works by selectively inhibiting the activity of certain neurotransmitters in the brain. Specifically, it inhibits the activity of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting the activity of the dopamine transporter, compound X increases the levels of dopamine in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects
Studies have shown that compound X has a variety of biochemical and physiological effects. For example, it has been shown to increase the levels of dopamine in the brain, which can have a variety of effects on behavior and cognition. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models, which could make it a potential treatment for anxiety and depression.
实验室实验的优点和局限性
One of the main advantages of using compound X in lab experiments is its selectivity. Because it selectively inhibits the activity of certain neurotransmitters, it can be used to study the role of these neurotransmitters in various neurological disorders. However, one of the limitations of using compound X is that its effects can be difficult to interpret. Because it affects multiple neurotransmitter systems, it can be difficult to determine which effects are due to its effects on dopamine versus its effects on other neurotransmitters.
未来方向
There are several potential future directions for research on compound X. One potential direction is to explore its potential as a treatment for neurological disorders such as Parkinson's disease and schizophrenia. Additionally, researchers could explore its potential as a tool for studying the role of dopamine in addiction and reward processing. Finally, researchers could explore the potential of compound X as a tool for studying the role of other neurotransmitters in various neurological disorders.
合成方法
The synthesis of compound X involves several steps. The first step involves the reaction of piperidine with 3-fluorobenzyl bromide, which results in the formation of 1-(3-fluorobenzyl)piperidine. This compound is then reacted with 3-(trifluoromethoxy)benzyl chloride to form 1-(3-fluorobenzyl)-N-[3-(trifluoromethoxy)benzyl]piperidine. Finally, the carboxylic acid group is added to the piperidine ring, resulting in the formation of 1-(3-fluorobenzyl)-6-oxo-N-[3-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide.
科学研究应用
Compound X has been the subject of numerous scientific studies, which have explored its potential applications in various fields. One of the most promising applications of compound X is in the field of neuroscience. Studies have shown that compound X has the ability to selectively inhibit the activity of certain neurotransmitters, which could make it a valuable tool for studying the role of these neurotransmitters in various neurological disorders.
属性
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-oxo-N-[[3-(trifluoromethoxy)phenyl]methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F4N2O3/c22-17-5-1-4-15(9-17)12-27-13-16(7-8-19(27)28)20(29)26-11-14-3-2-6-18(10-14)30-21(23,24)25/h1-6,9-10,16H,7-8,11-13H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOMLJMDFNQETF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)NCC2=CC(=CC=C2)OC(F)(F)F)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzyl)-6-oxo-N-[3-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5182713.png)
![5-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5182718.png)
![ethyl 1-[(5-nitro-2-furyl)methyl]-3-piperidinecarboxylate](/img/structure/B5182722.png)
![1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine](/img/structure/B5182727.png)


![1-benzyl-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5182744.png)
![N-[3-(aminocarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5182752.png)



![1-(2-methylphenyl)-4-{1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5182768.png)
![3-phenyl-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5182771.png)